(4-ethoxycarbonylbenzenecarboximidoyl)azanium chloride
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Overview
Description
(4-ethoxycarbonylbenzenecarboximidoyl)azanium chloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an amidino group attached to a benzoic acid ethyl ester, and its hydrochloride form enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxycarbonylbenzenecarboximidoyl)azanium chloride typically involves the amidination of ethyl 4-aminobenzoate. This process can be achieved through the reaction of ethyl 4-aminobenzoate with an appropriate amidinating agent, such as cyanamide or guanidine, under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is isolated as its hydrochloride salt by adding hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified through recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(4-ethoxycarbonylbenzenecarboximidoyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amidino group to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: 4-Amidino-benzoic acid.
Reduction: 4-Amino-benzoic acid ethyl ester.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
(4-ethoxycarbonylbenzenecarboximidoyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (4-ethoxycarbonylbenzenecarboximidoyl)azanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amidino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid ethyl ester:
4-Aminobenzoic acid:
4-Amino-2-methylbenzoic acid ethyl ester: Similar structure with a methyl group, used in organic synthesis.
Uniqueness
(4-ethoxycarbonylbenzenecarboximidoyl)azanium chloride is unique due to its amidino group, which imparts distinct chemical properties and biological activities. This makes it valuable in research applications where specific interactions with molecular targets are required.
Properties
CAS No. |
5418-97-3 |
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Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
ethyl 4-carbamimidoylbenzoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12;/h3-6H,2H2,1H3,(H3,11,12);1H |
InChI Key |
YQLMHXJICJZZFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=N)N.Cl |
Origin of Product |
United States |
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